2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolopyrazine core, a dimethylphenyl group, and a sulfanyl acetonitrile moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
Based on the structure-activity relationship of similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bonding and other non-covalent interactions . This interaction could lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
For instance, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been shown to inhibit c-Met/VEGFR-2 kinases , which are involved in several signaling pathways related to cell growth, proliferation, and survival.
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and favorable pharmacokinetic profiles
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the triazolopyrazine core is reacted with a dimethylbenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Sulfanyl Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, alkoxides; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile: shares structural similarities with other triazolopyrazine derivatives, such as:
Properties
IUPAC Name |
2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-10-3-4-12(9-11(10)2)19-6-7-20-13(14(19)21)17-18-15(20)22-8-5-16/h3-4,6-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRMJYVEEKWCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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